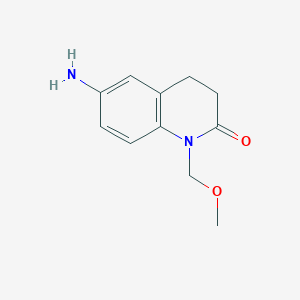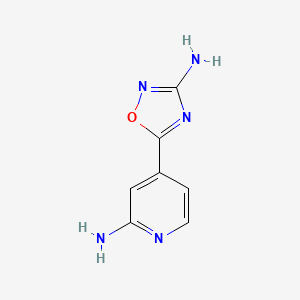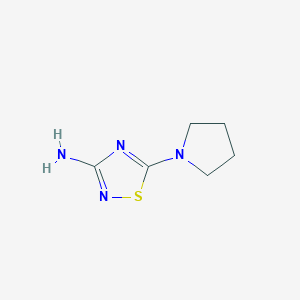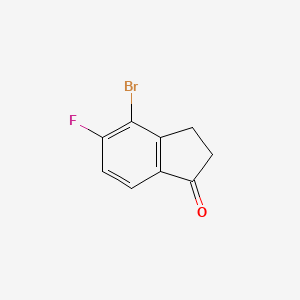
4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
Vue d'ensemble
Description
“4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H6BrFO. It has a molecular weight of 231.06 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one” consists of a five-membered ring fused to a six-membered ring, with bromine and fluorine substituents at the 4 and 5 positions, respectively .Physical And Chemical Properties Analysis
“4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one” is a pale-yellow to yellow-brown solid . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved information.Applications De Recherche Scientifique
Antiviral Research
The indole scaffold, to which “4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one” belongs, has shown promise in antiviral research. Derivatives of indole have been synthesized and tested for their inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The presence of halogen atoms, such as bromine and fluorine, in the compound could potentially enhance its antiviral capabilities by increasing its binding affinity to viral proteins.
Anti-inflammatory and Analgesic Applications
Indole derivatives have also been explored for their anti-inflammatory and analgesic properties. Compounds with similar structures have demonstrated activities comparable to established drugs like indomethacin and celecoxib, with the added benefit of a lower ulcerogenic index . “4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one” could be a candidate for the development of new anti-inflammatory agents with reduced side effects.
Anticancer Potential
Research into indole derivatives has uncovered their potential in anticancer therapy. The structural features of “4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one” may allow it to interact with cancer cell pathways, leading to the development of novel anticancer agents. For instance, certain indole-based compounds have been used in the preparation of treatments for hyperproliferative diseases, particularly cancer .
Development of Imaging Agents
The introduction of fluorine atoms into organic compounds has been a significant area of research for the development of imaging agents. Fluorinated compounds, such as “4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one,” are of interest due to their potential as imaging agents in medical diagnostics . The compound could be used to create radiolabeled tracers for positron emission tomography (PET) scans.
Antimicrobial Activity
Indole derivatives have been recognized for their broad-spectrum antimicrobial activity. The structural modification of indole compounds, including halogenation, has been shown to enhance their microbial inhibition properties. “4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one” could serve as a lead compound for the synthesis of new antimicrobial agents .
Propriétés
IUPAC Name |
4-bromo-5-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVKCVNXTBXSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
935681-01-9 | |
| Record name | 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


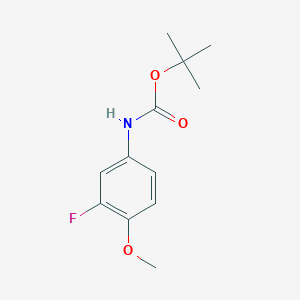
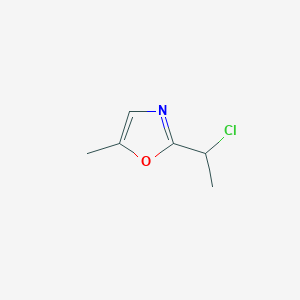
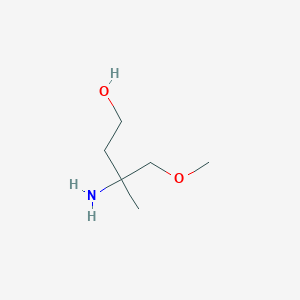

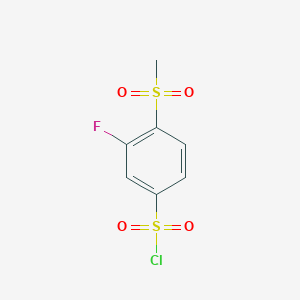
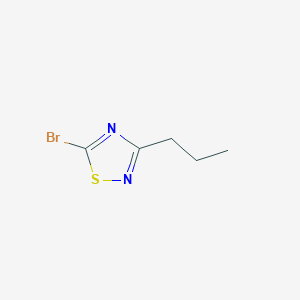
![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B1376184.png)
